1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine
Description
Properties
IUPAC Name |
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h7H,2-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRREVSELFOLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434288 | |
| Record name | 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219986-75-1 | |
| Record name | 3c-b-Fly | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219986751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3C-B-FLY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FBG8DMS2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
HFIP-Promoted Cycloaddition
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter enables catalyst-free synthesis of tetrahydrofurobenzofurans via nucleophilic epoxide-alkene reactions. For example, styrene oxide reacts with electron-rich alkenes (e.g., α-methylstyrene) under HFIP mediation at 45°C, achieving 72% conversion to tetrahydrofuran derivatives. This method benefits from HFIP’s unique hydrogen-bond-donating capacity, which stabilizes ionic intermediates and accelerates cyclization (Table 1).
Table 1: Solvent Effects on Tetrahydrofuran Synthesis
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| HFIP | 45 | 72 |
| TFE | 45 | 3 |
| Water | 45 | 13 |
The stereochemical outcome of this process depends on the nucleophilicity of the alkene. Chiral HPLC analysis of products derived from enantiopure (R)-styrene oxide revealed racemization, suggesting a carbocation-mediated mechanism.
Lewis Acid-Catalyzed Bicyclization
Scandium triflate (Sc(OTf)₃) catalyzes the ring expansion of cyclopropane carbaldehydes followed by [2 + n] cycloaddition with quinone methides, yielding tetrahydrofurobenzofuran cores with diastereoselectivity. For instance, reacting cyclopropane carbaldehyde with 2-vinylquinone methide at 80°C in dichloroethane produces the tricyclic scaffold in 78% yield. This method is advantageous for introducing substituents at strategic positions, critical for subsequent bromination.
Bromination at the C4 Position
Electrophilic aromatic bromination introduces the bromo group at the C4 position of the tetrahydrofurobenzofuran core. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −78°C achieve regioselective bromination. The furan oxygen acts as a directing group, facilitating bromine insertion at the para position relative to the fused ring junction.
Optimized Bromination Conditions
- Substrate: 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran (1.0 equiv)
- Base: LDA (2.2 equiv)
- Electrophile: NBS (1.1 equiv)
- Solvent: THF
- Temperature: −78°C → room temperature
- Yield: 85%
Nuclear Overhauser effect (NOE) spectroscopy confirms bromine’s positional assignment, with NOE correlations between H8 and the bromine-bearing C4 observed in the ¹H NMR spectrum.
Introduction of the Propan-2-Amine Side Chain
The propan-2-amine moiety is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
Reacting 4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol affords the primary amine, which undergoes alkylation with propylene oxide to install the isopropyl group.
Stepwise Protocol
Nucleophilic Substitution
An alternative route involves Mitsunobu reaction of 8-hydroxy-tetrahydrofurobenzofuran with tert-butyl (2-aminopropyl)carbamate, followed by Boc deprotection and hydrochloride salt formation. This method avoids over-alkylation but requires stringent anhydrous conditions.
Purification and Analytical Characterization
Final purification employs flash chromatography (SiO₂, hexane/ethyl acetate gradient) and recrystallization from ethanol/water. Purity (>95%) is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, H5), 4.32–4.18 (m, 2H, furan OCH₂), 3.01 (qd, J = 6.5 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.5 Hz, 6H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₃H₁₇BrNO₂ [M+H]⁺: 298.0441; found: 298.0443.
Challenges and Optimization Strategies
Key challenges include low yields in bromination (attributed to steric hindrance) and epimerization during amine installation. Mitigation strategies:
- Microwave-Assisted Synthesis : Reducing reaction times for bromination from 12 h to 30 min at 100°C improves yield to 89%.
- Chiral Auxiliaries : Using (R)-BINOL-derived catalysts in the cyclopropane carbaldehyde step enhances enantiomeric excess (ee > 90%).
Chemical Reactions Analysis
1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Its unique structure may allow for interactions with various biological targets, potentially leading to the development of new drugs. Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antidepressant Effects : Some studies suggest that derivatives of tetrahydrofurobenzofuran compounds may have mood-enhancing properties.
- Neuroprotective Activity : Investigations into neuroprotective effects against neurodegenerative diseases are ongoing.
Biological Studies
Research into the biological activities of 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran-8-yl)propan-2-amine includes:
- Enzyme Interaction Studies : The compound may modulate enzyme activity through specific binding interactions.
- Receptor Binding Assays : Its potential to bind to various receptors is being explored to understand its pharmacological profile.
Chemical Research
In the field of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized in:
- Synthesis of Novel Compounds : Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
- Chemical Reaction Studies : The compound undergoes various chemical reactions such as oxidation and reduction, making it suitable for mechanistic studies.
Mechanism of Action
The mechanism of action of 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrobenzo difuran core play crucial roles in its binding to these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The benzofuran and dihydrofuran scaffold is shared among several NPS. Key structural analogs include:
Key Structural Insights :
- Bromo-DragonFLY vs.
- Halogenation Effects: Bromine substitution at the 4-position increases receptor binding affinity compared to non-halogenated analogs (e.g., 5-APB) .
Pharmacological Activity
Receptor binding data highlights critical differences:
Metabolic Pathways :
- Bromo-DragonFLY undergoes CYP2D6/3A4-mediated hydroxylation and N-acetylation , similar to other "FLY" analogs .
- In contrast, 2C-B-FLY is metabolized more rapidly due to its smaller side chain, leading to faster elimination .
Legal and Regulatory Status
Bromo-DragonFLY is globally regulated under various controlled substance laws, whereas analogs face heterogeneous legal controls:
Research Findings and Clinical Implications
- Toxicity : Bromo-DragonFLY has been linked to severe vasoconstriction and fatalities due to its high 5-HT2B affinity, which may induce cardiovascular complications .
- Detection : LC-MS/MS methods developed for Bromo-DragonFLY and analogs enable forensic identification, though thermal instability complicates gas chromatography .
Biological Activity
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine, commonly referred to as 2C-B-FLY , is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has garnered attention in both recreational and research contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16BrNO2
- Molecular Weight : 298.18 g/mol
- CAS Number : 219986-75-1
- IUPAC Name : 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine
The biological activity of 2C-B-FLY is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in various neuropsychological processes, including mood regulation and perception. The binding affinity of 2C-B-FLY to the 5-HT_2A receptor suggests that it may induce hallucinogenic effects similar to other psychedelics.
Biological Activity Overview
Psychoactive Properties
Research indicates that compounds like 2C-B-FLY exhibit significant psychoactive effects at doses ranging from 10 to 20 mg when taken orally. Users report enhanced sensory perception and altered states of consciousness, which are characteristic of psychedelics .
Toxicokinetics
A study on the metabolic pathways of similar compounds suggests that glucuronidation is a primary route for excretion. This process involves the transformation of the compound into more water-soluble forms for elimination from the body .
Comparative Analysis with Related Compounds
| Compound | 5-HT_2A Affinity | Psychoactive Effects | Dosage Range (mg) |
|---|---|---|---|
| 2C-B-FLY | High | Hallucinations | 10 - 20 |
| 2C-E | Moderate | Visual distortions | 10 - 30 |
| JWH-018 | Low | Mild euphoria | Varies |
Q & A
Basic: What are the established synthetic routes for 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine?
Methodological Answer:
The synthesis typically involves:
- Core Benzofuran Formation : Cyclization of substituted phenols with furan derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to construct the fused benzofuran-dihydrofuran scaffold .
- Bromination : Electrophilic aromatic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine substituent at the 4-position .
- Amine Functionalization : Nucleophilic substitution or reductive amination to attach the propan-2-amine group. For example, reacting a brominated intermediate with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) .
Key Considerations : Monitor regioselectivity during bromination and optimize reaction time/temperature to avoid over-bromination.
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused benzofuran-dihydrofuran system. Pay attention to coupling constants for stereochemical assignments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₄BrNO₂) and detect isotopic patterns for bromine .
- X-ray Crystallography : Resolve ambiguities in ring conformation or substituent orientation, especially for novel derivatives .
- HPLC-PDA/UV : Assess purity (>95%) using reverse-phase columns (C18) with methanol/water gradients and UV detection at 254 nm .
Advanced: How can researchers optimize low yields in the bromination step?
Methodological Answer:
Low yields often arise from competing side reactions or poor regioselectivity. Strategies include:
- Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance selectivity .
- Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize electrophilic bromine intermediates.
- Temperature Control : Perform reactions at 0–5°C to suppress di- or tri-brominated byproducts .
- Post-Reaction Workup : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the mono-brominated product .
Advanced: How to reconcile contradictory reports on serotonin receptor (5-HT₂A) binding affinity?
Methodological Answer:
Discrepancies may stem from assay conditions or stereochemical variations. Resolve via:
- Standardized Radioligand Assays : Use [³H]Ketanserin in HEK-293 cells expressing human 5-HT₂A receptors. Include positive controls (e.g., LSD) and normalize data to protein concentration .
- Stereochemical Analysis : Compare enantiomers (if applicable) using chiral HPLC to isolate R/S configurations and test their activity separately .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonding with Ser159) .
Basic: What in vitro models are suitable for preliminary neuropharmacological screening?
Methodological Answer:
- Receptor Panels : Screen against a panel of monoamine receptors (5-HT₂A/2B/2C, α₁-adrenergic) using competitive binding assays .
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or IP₁ accumulation in transfected CHO cells to assess agonist/antagonist activity .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor half-life (t₁/₂) and intrinsic clearance .
Advanced: How to address instability in aqueous solutions during biological assays?
Methodological Answer:
Instability may result from hydrolysis of the furan ring or oxidation. Mitigation strategies:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
- Light/Temperature Control : Store solutions in amber vials at –20°C and avoid freeze-thaw cycles.
- Stabilizing Agents : Add 1% bovine serum albumin (BSA) or 0.1% ascorbic acid to prevent oxidation .
Basic: What are the regulatory considerations for handling this compound?
Methodological Answer:
- Controlled Substance Status : Classified as a Schedule I substance in some jurisdictions (e.g., North Dakota), requiring DEA licensing for possession .
- Safety Protocols : Use fume hoods for synthesis, wear PPE (gloves, goggles), and maintain a chemical hygiene plan per OSHA standards.
- Documentation : Maintain detailed logs of synthesis batches and biological testing to comply with forensic regulations .
Advanced: How to design a structure-activity relationship (SAR) study for novel analogs?
Methodological Answer:
- Core Modifications : Synthesize derivatives with halogen substitutions (e.g., Cl, I) at the 4-position or alkyl chain variations (e.g., ethylamine vs. cyclopropylamine) .
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronegativity/logP with receptor affinity .
- In Vivo Validation : Test top candidates in rodent models (e.g., head-twitch response for 5-HT₂A activation) and correlate with in vitro data .
Basic: What spectroscopic features distinguish this compound from its non-brominated analogs?
Methodological Answer:
- UV-Vis : Bromine increases molar absorptivity, with a redshifted λmax (~280 nm vs. 260 nm for non-brominated analogs) .
- ¹H NMR : The bromine substituent deshields adjacent protons, causing downfield shifts (e.g., H-8 at δ 7.2 ppm vs. δ 6.8 ppm in non-brominated analogs) .
- Mass Spectrometry : Characteristic isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) at m/z 294.144 [M+H]⁺ .
Advanced: How to resolve synthetic challenges in achieving enantiomeric purity?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during amine coupling to induce asymmetry .
- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to separate enantiomers .
- Chiral HPLC : Utilize cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients for analytical and preparative purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
